molecular formula C13H14FNO3S B2610561 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide CAS No. 1798673-73-0

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2610561
CAS No.: 1798673-73-0
M. Wt: 283.32
InChI Key: KZEFIQPXXMWMSY-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide ( 1798673-73-0) is a chemical compound with the molecular formula C13H14FNO3S and a molecular weight of 283.32 g/mol . This benzenesulfonamide derivative features a fluorine atom and a furan-3-ylpropan-2-yl group, a structural motif of significant interest in medicinal chemistry. Heterocyclic compounds containing furan rings are recognized for their notable biological and pharmacological properties, serving as key scaffolds in the design of various drug molecules . The benzenesulfonamide group is a privileged structure in drug discovery, found in compounds targeting a range of therapeutic areas . As such, this chemical serves as a valuable building block for researchers in synthetic and medicinal chemistry, facilitating the exploration of new chemical space and the development of novel bioactive molecules. It is also suitable for use as a reference standard in analytical method development and compound identification. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c1-10(7-11-5-6-18-9-11)15-19(16,17)13-4-2-3-12(14)8-13/h2-6,8-10,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFIQPXXMWMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl propan-2-ylamine intermediate, which is then reacted with a benzenesulfonyl chloride derivative in the presence of a base to form the desired sulfonamide compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of fluorine-substituted analogs .

Scientific Research Applications

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • The bicyclic octane in ’s compound introduces conformational rigidity, which may enhance receptor binding specificity .
  • Synthetic Strategies :

    • Gold catalysis (e.g., [Au(JohnPhos)(NTf₂)]) is effective for synthesizing indole-containing sulfonamides .
    • Suzuki-Miyaura coupling () enables incorporation of arylboronic acids into complex scaffolds .

Physicochemical Properties

  • Melting Points: Complex derivatives (e.g., ’s chromenone compound) exhibit higher melting points (~175–178°C) due to crystalline packing from rigid structures, whereas furan-containing analogs may have lower melting points .
  • Solubility : The furan-3-yl group’s polarity may improve aqueous solubility compared to purely aromatic substituents (e.g., phenylindole in 3u ), though this depends on the propan-2-yl linker’s conformation.

Biological Activity

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring , a fluorinated group , and a benzenesulfonamide moiety , which contribute to its unique chemical reactivity and biological interactions. The molecular formula is C13H14FNO3SC_{13}H_{14}FNO_3S.

PropertyValue
Molecular Weight281.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways.

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, potentially leading to decreased enzymatic activity.
  • Receptor Modulation : It may interact with cellular receptors, altering their function and downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has significant antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity Results

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus16.1500
Escherichia coli14.8500
Methicillin-resistant S. aureus30.51000

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Properties

Preliminary studies indicate potential anti-inflammatory effects, as well as anticancer activity against specific human cancer cell lines:

  • The compound has shown cytotoxic effects against cancer cell lines such as SK-OV-3 (ovarian cancer) and A549 (lung cancer).

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
SK-OV-312.5
A54915.0

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition compared to control antibiotics .
  • Anticancer Activity Investigation :
    • Research focused on the cytotoxic effects on human cancer cell lines, revealing that the presence of specific substituents influenced the potency against various cancer types .

Q & A

Basic Question: What are the standard synthetic routes for 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Sulfonamide Formation : Reacting 3-fluorobenzenesulfonyl chloride with 1-(furan-3-yl)propan-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .

Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.
Optimization :

  • Catalysts : Palladium-based catalysts may enhance coupling efficiency in precursor synthesis .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Yield Monitoring : Reaction progress is tracked via TLC or HPLC, with yields typically ranging from 60–85% after optimization .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved during structural validation?

Methodological Answer:
Contradictions in NMR data often arise from:

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ can alter chemical shifts by 0.1–0.3 ppm. For example, the sulfonamide proton (NH) appears at δ 7.2–7.5 in DMSO but broadens in CDCl₃ .
  • Tautomerism : The furan ring’s electron-rich nature may induce resonance changes, affecting adjacent protons. 2D NMR (COSY, HSQC) clarifies connectivity .
    Resolution Workflow :

Compare experimental data with computational predictions (DFT-based NMR simulations).

Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₄H₁₅FNO₃S; [M+H]+ = 296.0752) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • FTIR : Confirms functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹, furan C-O-C at 1000–1100 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.1, benzenesulfonamide aromatic protons at δ 7.4–8.0) .
  • LC-MS : Detects impurities (<1% by area) and verifies molecular ion peaks .

Advanced Question: How does the fluorine substituent influence this compound’s biological activity and metabolic stability?

Methodological Answer:

  • Bioactivity : Fluorine enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
  • Metabolic Stability :
    • In Vitro Assays : Microsomal stability tests (human liver microsomes) show a t₁/₂ > 2 hours due to reduced CYP450-mediated oxidation .
    • Hydrogen Bonding : The fluorine atom increases hydrogen-bond acceptor capacity, reducing plasma protein binding (PPB < 85%) .

Basic Question: What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against sulfonamide targets (e.g., carbonic anhydrase isoforms) using stopped-flow CO₂ hydration assay (IC₅₀ determination) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure, EC₅₀ calculation) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess aqueous solubility (<50 µg/mL suggests formulation challenges) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:
SAR Design :

Core Modifications :

  • Replace the furan with thiophene (see ) to compare π-stacking interactions .
  • Vary the sulfonamide’s para-fluoro position to meta or ortho to assess steric effects .

Pharmacophore Mapping :

  • Use molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., EGFR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.